molecular formula C23H16O B14006232 4-(Diphenylmethylidene)naphthalen-1(4H)-one CAS No. 5690-41-5

4-(Diphenylmethylidene)naphthalen-1(4H)-one

Cat. No.: B14006232
CAS No.: 5690-41-5
M. Wt: 308.4 g/mol
InChI Key: NVFDCMZCQVQUMQ-UHFFFAOYSA-N
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Description

4-(Diphenylmethylidene)naphthalen-1(4H)-one is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring system substituted with a diphenylmethylidene group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethylidene)naphthalen-1(4H)-one typically involves the condensation of naphthalen-1(4H)-one with benzaldehyde derivatives under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethylidene)naphthalen-1(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions result in various substituted naphthalenes.

Scientific Research Applications

4-(Diphenylmethylidene)naphthalen-1(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethylidene)naphthalen-1(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(naphthalen-1-ylethynyl)benzene: A compound with similar structural features but different functional groups.

    N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine: Another naphthalene derivative with distinct electronic properties.

Uniqueness

4-(Diphenylmethylidene)naphthalen-1(4H)-one is unique due to its specific substitution pattern and the presence of the diphenylmethylidene group. This structural feature imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

5690-41-5

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

4-benzhydrylidenenaphthalen-1-one

InChI

InChI=1S/C23H16O/c24-22-16-15-21(19-13-7-8-14-20(19)22)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H

InChI Key

NVFDCMZCQVQUMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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